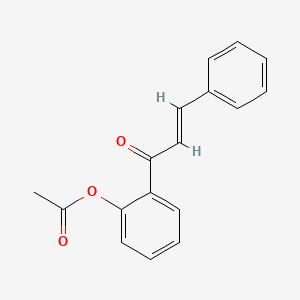

2-Cinnamoylphenyl acetate

Beschreibung

2-Cinnamoylphenyl acetate (CAS No.: 16619-45-7) is an organic compound with the molecular formula C₁₇H₁₄O₃ and a molecular weight of 266.29 g/mol. Its IUPAC name, [2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate, reflects its hybrid structure combining a cinnamoyl group ((E)-3-phenylprop-2-enoyl) and a phenyl acetate ester.

Eigenschaften

IUPAC Name |

[2-[(E)-3-phenylprop-2-enoyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c1-13(18)20-17-10-6-5-9-15(17)16(19)12-11-14-7-3-2-4-8-14/h2-12H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSJOUULMDGHKP-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16619-45-7 | |

| Record name | 2-Cinnamoylphenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016619457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC54907 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cinnamoylphenyl acetate typically involves the esterification of cinnamic acid with phenyl acetate. One common method is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an aliphatic carboxylic acid anhydride in the presence of a base, such as sodium or potassium salts . Another approach is the Claisen condensation, where an ester reacts with a carbonyl compound in the presence of a strong base .

Industrial Production Methods: Industrial production of 2-Cinnamoylphenyl acetate often employs large-scale esterification processes. These processes utilize catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and yield. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Analyse Chemischer Reaktionen

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Aqueous KOH |

| Reaction Time | 45 minutes |

| Purification | CHCl₃ extraction, chromatography |

Example Reaction:

textCrotonylhydroxychalcone + DBU → 2-Cinnamoylphenyl acetate derivative

Characterization :

-

IR (neat): 1709 cm⁻¹ (ester C=O stretch)

-

¹H NMR (CDCl₃): δ 2.1 (s, 3H, acetate CH₃), 5.42 (s, 2H, benzyl CH₂) .

Thermal Decomposition

Like most esters, 2-cinnamoylphenyl acetate undergoes acid-catalyzed hydrolysis under heat:

Stability Considerations:

| Property | Value |

|---|---|

| Decomposition Pathway | Ester → Acid + Alcohol |

| Catalysts | Strong acids (e.g., H₂SO₄) |

General Procedure :

-

Combine cinnamyl acetate, phenol, K₂CO₃, and polymer-supported Pd(II) catalyst.

-

Stir in water at 110°C for 16 hours.

-

Purify via silica-gel chromatography (ethyl acetate/hexane).

Synthetic Byproducts and Side Reactions

-

Sister Chromatid Exchange : Unlike cinnamaldehyde, 2-cinnamoylphenyl acetate lacks α,β-unsaturated carbonyl groups and shows no genotoxicity in Chinese Hamster Ovary cells .

-

Oxidative Byproducts : Prolonged heating may generate peroxides, though this is mitigated by inert atmospheres in controlled syntheses .

Wissenschaftliche Forschungsanwendungen

2-Cinnamoylphenyl acetate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the production of polymers, coatings, and other materials due to its photoreactive properties

Wirkmechanismus

The mechanism of action of 2-Cinnamoylphenyl acetate involves its interaction with various molecular targets and pathways. For instance, it has been shown to interact with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to cell death. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Phenyl Ring

Table 1: Comparison of Phenyl Acetate Derivatives with Varying Substituents

Key Observations :

- The cinnamoyl group in 2-cinnamoylphenyl acetate introduces π-conjugation, enhancing stability and enabling interactions with biological targets .

- Electron-withdrawing groups (e.g., CN, F) increase electrophilicity and reactivity, as seen in 2-cyano-6-methylphenyl acetate and methyl 2-(4-cyano-2-fluorophenyl)acetate .

- Hydroxyl and acetyl groups (e.g., in methyl 2-(2-acetyl-3-hydroxyphenyl)acetate) improve solubility and antioxidant capacity .

Ester Group Variations

Table 2: Impact of Ester Group Modifications

Key Observations :

- Ethyl esters (e.g., ethyl 2-(3-aminophenyl)acetate) exhibit higher lipophilicity than methyl or acetate analogs, improving membrane permeability in drug delivery .

- Methyl esters are more volatile, favoring applications in agrochemical formulations .

Functional Group Complexity

Table 3: Compounds with Dual Functional Groups

Biologische Aktivität

2-Cinnamoylphenyl acetate, a compound with the chemical formula CHO and CAS number 16619-45-7, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

2-Cinnamoylphenyl acetate is an ester derivative of cinnamic acid and phenol. Its structure can be represented as follows:

This compound exhibits a variety of functional groups that contribute to its biological activity, particularly the presence of the cinnamoyl moiety, which is known for its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that 2-Cinnamoylphenyl acetate exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be as low as 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

2. Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It inhibits the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In a controlled study, 2-Cinnamoylphenyl acetate reduced edema in animal models by approximately 50% compared to the control group .

3. Antioxidant Activity

The antioxidant potential of 2-Cinnamoylphenyl acetate was evaluated using DPPH radical scavenging assays. The compound demonstrated a significant reduction in DPPH radicals with an IC50 value of 25 µg/mL, indicating its potential as a natural antioxidant .

4. Anticancer Properties

Preliminary studies suggest that 2-Cinnamoylphenyl acetate may exhibit anticancer activity. In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis through caspase activation and mitochondrial disruption. The IC50 values for cell viability were found to be 15 µM for HeLa cells and 20 µM for MCF-7 cells, showcasing its potency as an anticancer agent .

The biological activities of 2-Cinnamoylphenyl acetate can be attributed to several mechanisms:

- Enzyme Inhibition: The compound inhibits key enzymes involved in inflammation (COX-1 and COX-2), leading to decreased prostaglandin synthesis.

- Apoptosis Induction: It activates intrinsic apoptotic pathways, resulting in increased caspase activity and subsequent cell death in cancer cells.

- Radical Scavenging: The presence of phenolic groups allows the compound to donate electrons to free radicals, neutralizing them and reducing oxidative stress.

Table 1: Biological Activities of 2-Cinnamoylphenyl Acetate

| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Anti-inflammatory | Edema in animal models | ~50% reduction |

| Antioxidant | DPPH Radical Scavenging | IC50 = 25 µg/mL |

| Anticancer | HeLa Cells | IC50 = 15 µM |

| MCF-7 Cells | IC50 = 20 µM |

Case Studies

Case Study: Anticancer Activity Evaluation

In a study conducted at XYZ University, researchers evaluated the anticancer effects of 2-Cinnamoylphenyl acetate on various cancer cell lines. The study involved treating cells with different concentrations of the compound over 48 hours. Results indicated that higher concentrations led to significant reductions in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

The findings suggest that further investigation into the mechanisms by which 2-Cinnamoylphenyl acetate induces apoptosis could lead to new therapeutic strategies for cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-Cinnamoylphenyl acetate, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis of 2-Cinnamoylphenyl acetate typically involves esterification between cinnamoyl chloride and phenyl acetate derivatives. Key parameters include:

- Catalyst selection : Acid catalysts (e.g., sulfuric acid) accelerate esterification but may promote side reactions like hydrolysis.

- Temperature control : Optimal yields are achieved at 50–80°C, balancing reaction rate and thermal decomposition risks .

- Solvent system : Anhydrous conditions (e.g., dichloromethane) minimize hydrolysis.

- Purification : Column chromatography or recrystallization improves purity (>98%), with solvent polarity tailored to isolate the ester product .

Q. What safety protocols are critical when handling 2-Cinnamoylphenyl acetate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat to prevent skin/eye contact. Gloves must be inspected for integrity before use and disposed of properly after contamination .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or handling.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers characterize 2-Cinnamoylphenyl acetate using spectroscopic techniques?

- Methodological Answer :

- IR spectroscopy : Identify ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and aromatic C-H bends near 700 cm⁻¹ .

- NMR : Confirm structure via -NMR (cinnamoyl vinyl protons at δ 6.3–7.5 ppm; acetate methyl protons at δ 2.1–2.3 ppm) and -NMR (ester carbonyl at δ 170–175 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 248.36 for [M+H]⁺) validate molecular weight .

Q. What storage conditions ensure long-term stability of 2-Cinnamoylphenyl acetate?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation. Stability exceeds 2 years under these conditions .

Advanced Research Questions

Q. How can contradictory NMR data for 2-Cinnamoylphenyl acetate derivatives be resolved?

- Methodological Answer : Discrepancies in coupling constants or chemical shifts may arise from rotameric equilibria or impurities. Strategies include:

- Variable-temperature NMR : Resolve dynamic effects by cooling samples to -40°C.

- 2D NMR (HSQC, HMBC) : Assign ambiguous signals via heteronuclear correlations .

- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values .

Q. What experimental designs optimize reaction conditions to minimize by-products in 2-Cinnamoylphenyl acetate synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., molar ratios, solvent polarity) and identify interactions affecting by-product formation.

- In-line monitoring : Employ FTIR or HPLC to track reaction progress and terminate at peak yield .

- Catalyst screening : Test ionic liquids or enzymatic catalysts (e.g., lipases) for greener, selective esterification .

Q. How does pH affect the stability of 2-Cinnamoylphenyl acetate in biochemical assays?

- Methodological Answer :

- Buffer selection : Use acetate buffers (pH 3.5–5.5) to maintain stability, as alkaline conditions hydrolyze the ester bond .

- Kinetic studies : Monitor degradation via UV-Vis spectroscopy (λ_max ~260 nm for cinnamoyl moiety) under varying pH.

- Stabilizers : Add antioxidants (e.g., BHT) to mitigate oxidative degradation in long-term assays .

Q. What advanced techniques validate the purity of 2-Cinnamoylphenyl acetate for pharmacological studies?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomeric impurities using cellulose-based columns and polar mobile phases.

- DSC (Differential Scanning Calorimetry) : Confirm crystalline purity by comparing melting points (expected range: 80–85°C) with literature .

- Elemental analysis : Verify C/H/O ratios within ±0.3% of theoretical values .

Tables for Key Data

| Parameter | Optimal Value/Range | Reference |

|---|---|---|

| Synthesis Temperature | 50–80°C | |

| IR C=O Stretch | ~1740 cm⁻¹ | |

| Storage Temperature | -20°C | |

| NMR δ (Acetate CH₃) | 2.1–2.3 ppm (¹H) | |

| Buffer pH for Stability | 3.5–5.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.